![molecular formula C19H19FN2O4S2 B2622447 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 941950-94-3](/img/structure/B2622447.png)
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H19FN2O4S2 and its molecular weight is 422.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by various studies and data.
- Molecular Formula : C19H19FN2O4S2
- Molecular Weight : 422.49 g/mol
- CAS Number : 941950-94-3
Structure
The compound features a sulfonamide group, a thiazole moiety, and aromatic rings, which contribute to its biological activities. The presence of the 4-fluorophenyl group may enhance its interaction with biological targets due to electronic effects.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, thiazole derivatives have shown moderate to strong activity against various pathogens, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its effectiveness against bacterial infections.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies demonstrating that thiazole derivatives can inhibit tubulin polymerization, leading to cancer cell cycle arrest and apoptosis . In vivo studies have shown promising results in inhibiting tumor growth in models of prostate and melanoma cancers .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. Enzyme inhibition studies reveal that sulfonamide derivatives can act as effective inhibitors, which is crucial in the development of therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antibacterial Evaluation
A study conducted on related sulfonamide compounds demonstrated their effectiveness against various bacterial strains. The synthesized compounds were evaluated using the disc diffusion method, showing significant zones of inhibition against tested bacteria .
Study 2: Anticancer Efficacy
In a study assessing the anticancer properties of thiazole derivatives, the tested compounds exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that modifications in the structure can lead to enhanced efficacy against resistant cancer types .
Data Summary
Activity Type | Tested Compounds | Results |
---|---|---|
Antibacterial | Various thiazoles | Moderate to strong activity against pathogens |
Anticancer | Thiazole derivatives | Significant inhibition of tumor growth |
Enzyme Inhibition | Sulfonamide derivatives | Strong AChE and urease inhibition |
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-12-5-10-15(26-2)17-18(12)27-19(22-17)21-16(23)4-3-11-28(24,25)14-8-6-13(20)7-9-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCMDYRBHGVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.